5-Sulfamoyl-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

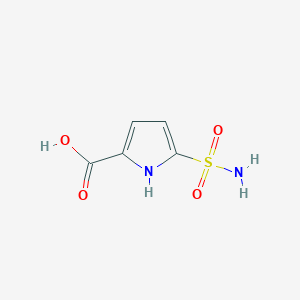

5-Sulfamoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H6N2O4S It is characterized by a pyrrole ring substituted with a sulfamoyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfamoyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as sulfamoyl chloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Sulfamoyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) and nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

5-Sulfamoyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is used in studies to understand its interactions with enzymes and other biological molecules.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Sulfamoyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in similar interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

5-Sulfamoyl-1H-pyrrole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

5-Sulfamoyl-2H-pyrrole-2-carboxylic acid: Similar structure but with a different tautomeric form of the pyrrole ring.

5-Sulfamoyl-1H-indole-2-carboxylic acid: Similar structure but with an indole ring instead of a pyrrole ring.

Uniqueness

5-Sulfamoyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the sulfamoyl and carboxylic acid groups on the pyrrole ring allows for versatile reactivity and potential interactions with a wide range of molecular targets.

Biological Activity

5-Sulfamoyl-1H-pyrrole-2-carboxylic acid is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound comprises a pyrrole ring substituted with a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH). The presence of these functional groups contributes significantly to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group enhances binding affinity, making the compound a potent inhibitor of specific enzymes, including metallo-β-lactamases (MBLs) .

- Antiviral Activity : Research indicates that similar compounds may inhibit viral replication, particularly against the hepatitis B virus (HBV), by interfering with viral capsid assembly .

Antibacterial Properties

This compound exhibits significant antibacterial activity. Studies have shown that derivatives of this compound can effectively combat bacterial infections. For instance, it has been reported that N-sulfamoylpyrrole-2-carboxylates (NSPCs) inhibit clinically relevant MBLs with potencies in the submicromolar range .

Table 1: Inhibition Potency Against Metallo-β-lactamases

| Compound | Target Enzyme | pIC50 Range |

|---|---|---|

| N-sulfamoylpyrrole-2-carboxylate | VIM-1 | 8.5 |

| N-sulfamoylpyrrole-2-carboxylate | NDM-1 | 7.7 |

| N-sulfamoylpyrrole-2-carboxylate | IMP-1 | 6.4 |

Antiviral Properties

The compound also shows promise as an antiviral agent. Its mechanism involves modulation of HBV capsid assembly, which is crucial for viral replication. Specific derivatives have been designed to enhance their interaction with HBV proteins, leading to improved efficacy .

Case Studies

- Antimicrobial Susceptibility Testing : A study demonstrated that NSPCs reduced the minimum inhibitory concentration (MIC) of meropenem against resistant strains of Escherichia coli and Klebsiella pneumoniae, showcasing the potential for combination therapies .

- Anti-Tuberculosis Activity : Recent research has focused on pyrrole derivatives for their anti-tuberculosis properties. Modifications to the pyrrole structure have resulted in compounds exhibiting MIC values less than 0.016 μg/mL against drug-resistant strains .

Properties

IUPAC Name |

5-sulfamoyl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S/c6-12(10,11)4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9)(H2,6,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFKRVLUNYWJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.